molecular formula C21H21N5O3 B2653869 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1331269-37-4

2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2653869
CAS No.: 1331269-37-4
M. Wt: 391.431
InChI Key: IHYRMSSCBUZGAQ-UHFFFAOYSA-N
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Description

2-{5-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetically engineered chemical scaffold designed for advanced pharmacological research, particularly in oncology and infectious disease. Its molecular architecture incorporates three privileged pharmacophores: a 1,2,4-oxadiazole ring, an azetidine, and a pyrimidine heterocycle. The 1,2,4-oxadiazole moiety is a well-documented bioisostere for ester and amide functionalities, enhancing metabolic stability and improving the compound's drug-like properties while maintaining the ability to engage in key hydrogen bonding interactions with biological targets . This heterocycle is present in several clinically active agents and is frequently investigated for its diverse biological activities, including antitumor and antimicrobial effects . The azetidine ring contributes to the three-dimensional structure and can influence the pharmacokinetic profile of the molecule. Furthermore, the pyrimidine unit is a ubiquitous structure in medicinal chemistry, often serving as a key recognition element in enzyme active sites, such as those of protein kinases. Compounds featuring a pyrimidine core linked to a 1,2,4-oxadiazole have been identified as selective inhibitors of molecular targets like FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia, demonstrating the potential of this hybrid scaffold in targeted cancer therapy . Simultaneously, structurally related oxadiazole derivatives have shown significant, broad-spectrum antibacterial activity in microbiological assays, suggesting this compound's utility in developing novel anti-infective agents . Researchers will find this compound highly valuable for screening against cancer cell lines, probing novel mechanisms of antibiotic resistance, and as a versatile intermediate for further structure-activity relationship (SAR) exploration in drug discovery programs. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(21(7-11-28-12-8-21)16-5-2-1-3-6-16)26-13-15(14-26)19-24-18(25-29-19)17-22-9-4-10-23-17/h1-6,9-10,15H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRMSSCBUZGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps, including the formation of the azetidin-3-yl and oxadiazol-3-yl moieties. Common synthetic routes may involve:

    Formation of the Azetidin-3-yl Moiety: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Formation of the Oxadiazol-3-yl Moiety: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the azetidin-3-yl and oxadiazol-3-yl intermediates with the pyrimidine ring under suitable conditions, often using catalysts and specific reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound distinguishes itself through the 4-phenyloxane-4-carbonyl-azetidinyl substituent. Below is a comparative analysis with key analogs from the evidence:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound : 2-{5-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine Not explicitly provided - 4-Phenyloxane-4-carbonyl group enhances lipophilicity and steric bulk. -
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₉H₁₀ClN₅O 239.66 Unsubstituted azetidinyl group; simpler structure with lower molecular weight.
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₁₁H₁₄ClN₅O ~267.45 Piperidinyl substituent introduces conformational flexibility and basicity.
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(piperazin-1-yl)pyrimidine dihydrochloride C₁₃H₁₇Cl₂N₇O₂ ~373.90 Methoxymethyl and piperazinyl groups enhance solubility and hydrogen-bonding capacity.
2-[5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]ethanamine HCl (SY096008) Estimated C₁₀H₁₅ClN₆O₂ - Acetylated azetidinyl group improves metabolic stability.

Pharmacological and Physicochemical Implications

Piperidinyl-substituted analogs () may exhibit improved solubility in physiological conditions due to the basic nitrogen in the piperidine ring .

Methoxymethyl groups () introduce electron-donating effects, which might stabilize interactions with polar residues in enzyme active sites .

Metabolic Stability :

  • Acetylated azetidinyl derivatives () are less prone to oxidative metabolism compared to primary amines, suggesting that the target compound’s acylated structure may confer similar advantages .

Research Findings and Therapeutic Potential

  • highlights an aryloxymethyloxadiazole derivative (structurally related to the target compound) as a prophylactic agent for alopecia, indicating that oxadiazole-pyrimidine hybrids have therapeutic relevance. The target compound’s 4-phenyloxane group may further optimize binding to biological targets like FKBP12, a protein implicated in hair follicle regulation .
  • ’s compound, with a piperazinyl group, demonstrates the importance of nitrogen-rich substituents in enhancing solubility and pharmacokinetic profiles, a feature that could be explored in derivatives of the target compound .

Biological Activity

The compound 2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Pyrimidine core : A six-membered ring containing two nitrogen atoms.
  • Azetidin moiety : A four-membered cyclic amine that contributes to the compound's biological activity.
  • Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom, often associated with bioactive compounds.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole and azetidinone exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with electron-withdrawing groups (EWGs) at specific positions showed enhanced activity against breast cancer cell lines (MCF-7) .
  • Structure-activity relationship (SAR) studies suggest that modifications to the azetidinone structure can lead to improved anticancer efficacy. For example, compounds with halogen substitutions exhibited notable cytotoxic effects .
CompoundEWG PositionActivityReference
AZ-5ParaAnticancer
AZ-19ParaAntimicrobial

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • The presence of halogens (Cl/Br) at the para position significantly increased antibacterial activity against Gram-negative bacteria such as Klebsiella pneumoniae .
  • The oxadiazole derivatives have been linked to antifungal properties against Aspergillus niger and Trichoderma harzianum .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.64 µM against MCF-7 cells, indicating potent anticancer activity .
  • Antimicrobial Screening : Compounds derived from azetidinones were tested against a panel of bacterial strains, revealing significant antibacterial effects with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .

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